molecular formula C11H19NO4 B11878798 tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate

tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B11878798
M. Wt: 229.27 g/mol
InChI Key: IVYWLJDIIXPLMF-QMMMGPOBSA-N
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Description

tert-Butyl (S)-7-hydroxy-2-oxa-5-azaspiro[34]octane-5-carboxylate is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the reaction of a suitable lactone with an amine under controlled conditions to form the spirocyclic intermediate. This intermediate is then further reacted with tert-butyl chloroformate to introduce the tert-butyl ester group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the spirocyclic ring or the ester group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ester group could produce an alcohol.

Scientific Research Applications

tert-Butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Uniqueness

tert-Butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

tert-butyl (7S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-5-8(13)4-11(12)6-15-7-11/h8,13H,4-7H2,1-3H3/t8-/m0/s1

InChI Key

IVYWLJDIIXPLMF-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CC12COC2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC12COC2)O

Origin of Product

United States

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